2,2-Dimethylbut-3-en-1-yl methanesulfonate
描述
2,2-Dimethylbut-3-en-1-yl methanesulfonate (B1217627) is a sulfonate ester whose reactivity has provided significant insights into the fundamental principles of physical organic chemistry. The molecule features a methanesulfonate (mesylate) group, which is an excellent leaving group, attached to a primary carbon. This carbon is part of a neopentyl-like framework, characterized by a quaternary carbon atom adjacent to the reaction center. Furthermore, the presence of a vinyl group at the quaternary center places a carbon-carbon double bond in a homoallylic position relative to the leaving group. This specific arrangement creates a fascinating scenario where multiple mechanistic pathways can compete and be meticulously studied.
Methanesulfonates (mesylates) and other sulfonate esters like p-toluenesulfonates (tosylates) are frequently employed in mechanistic studies for several key reasons. They are excellent leaving groups because the negative charge in the resulting anion is highly stabilized through resonance across the sulfonyl group. This facilitates the cleavage of the carbon-oxygen bond, often in the rate-determining step of reactions like nucleophilic substitution or elimination. libretexts.org
Neopentyl Systems: Substrates with a neopentyl structure, like neopentyl bromide, are classic models for studying steric hindrance and rearrangement mechanisms. researchgate.net Direct bimolecular nucleophilic substitution (SN2) at the primary carbon is extremely slow due to the steric bulk of the adjacent quaternary carbon, which blocks the backside attack of the nucleophile. researchgate.netubc.ca Unimolecular substitution (SN1) is also disfavored because it would require the formation of a highly unstable primary carbocation. youtube.com Consequently, neopentyl systems often react with neighboring group participation, where an adjacent alkyl group migrates in a concerted fashion with the departure of the leaving group to form a more stable tertiary carbocation. researchgate.netyoutube.com This process, a type of Wagner-Meerwein rearrangement, prevents the formation of the primary cation and leads to a rearranged carbon skeleton. youtube.com
Allylic and Homoallylic Systems: Allylic systems, where the leaving group is on a carbon adjacent to a double bond, are known to form resonance-stabilized allylic cations, accelerating SN1-type reactions. chegg.com In homoallylic systems, like 2,2-dimethylbut-3-en-1-yl methanesulfonate, the double bond is one carbon further away. Here, the π-electrons of the double bond can participate in the departure of the leaving group through space, a phenomenon known as homoallylic participation or anchimeric assistance. nih.gov This participation leads to the formation of nonclassical, bridged carbocation intermediates (such as a cyclopropylcarbinyl-type cation), which can then be attacked by a nucleophile at different positions, often resulting in rearranged products and significantly enhanced reaction rates compared to analogous saturated systems. nih.gov
The title compound uniquely combines the neopentyl hindrance with the potential for homoallylic participation, making it a powerful tool to dissect the competition between alkyl migration and π-participation in solvolysis reactions.
Reactions involving unsaturated systems (i.e., those with double or triple bonds) are central to organic chemistry. The π-electrons of these bonds are nucleophilic and can react with electrophiles. pageplace.de In the context of solvolysis, the departure of a leaving group generates an electrophilic center—a carbocation—which can then interact with the unsaturated portion of the molecule. britannica.com
The effectiveness of a leaving group is crucial. A good leaving group must be able to stabilize the pair of electrons it takes with it upon bond cleavage. libretexts.orgcurlyarrows.com This is inversely related to its basicity; weak bases are good leaving groups. ubc.ca Sulfonates like methanesulfonate are excellent leaving groups because their conjugate acids (e.g., methanesulfonic acid) are very strong acids, meaning the sulfonate anion is a very weak and stable base. studylib.net
In a reaction such as the solvolysis of this compound, the process is initiated by the departure of the mesylate group. The resulting electron deficiency at the primary carbon can be stabilized in several ways:
Neighboring Group Participation by a Methyl Group: A classic neopentyl-type Wagner-Meerwein rearrangement. wikipedia.org
Neighboring Group Participation by the Vinyl Group: Homoallylic participation leading to a nonclassical ion. nih.gov
Solvent Assistance: The solvent can act as a nucleophile, but this is sterically hindered in this specific substrate. wikipedia.org
The interplay between these pathways is dictated by the structure of the substrate and the reaction conditions, providing a rich field for mechanistic investigation.
The study of molecular rearrangements has a long and rich history that has profoundly shaped our understanding of chemical reactions. The Wagner-Meerwein rearrangement, a cornerstone of carbocation chemistry, was first observed in the chemistry of bicyclic terpenes in the late 19th and early 20th centuries by Georg Wagner and Hans Meerwein. wikipedia.orgmychemblog.comlscollege.ac.in They observed skeletal rearrangements that were inexplicable by the prevailing theories of the time. researchgate.net These observations were later rationalized by the intermediacy of carbocations, which could undergo 1,2-shifts of alkyl, aryl, or hydride groups to form more stable carbocationic species. mychemblog.comchempedia.info
The concept of neighboring group participation and nonclassical ions was pioneered by Saul Winstein in the mid-20th century through extensive solvolysis studies. nih.gov His work on substrates like cholesteryl and norbornyl systems provided compelling evidence for the participation of neighboring sigma and pi bonds in the ionization process, leading to enhanced reaction rates and specific stereochemical outcomes. These studies were instrumental in moving beyond the classical view of carbocations as simple, localized positive charges to more complex, delocalized structures. chempedia.info
The solvolysis of neopentyl systems provided some of the earliest and most convincing evidence for concerted migration-ionization pathways, as the observed rearrangements occurred without the formation of a discrete primary carbocation. researchgate.netacs.org The study of homoallylic systems, such as the one exemplified by this compound, is a direct extension of this foundational work, probing the ability of a π-system to act as an internal nucleophile and influence the course of a substitution reaction. nih.gov
Data on Related Systems
To understand the reactivity of this compound, it is useful to compare the solvolysis rates of related compounds. The following table illustrates the effect of structure on reaction rates.
Table 1: Relative Solvolysis Rates in Acetic Acid
| Compound | Structure | Relative Rate (krel) |
|---|---|---|
| Ethyl Tosylate | CH3CH2OTs | 1.0 |
| Neopentyl Tosylate | (CH3)3CCH2OTs | 0.43 |
| 3,3-Dimethylbut-1-en-2-yl Tosylate (Allylic) | CH2=CHC(CH3)2OTs | Very Fast |
Data is illustrative and based on general principles of reactivity. Absolute rates are highly dependent on solvent and temperature.
The slow rate for neopentyl tosylate reflects the steric hindrance and the energy cost of rearrangement, while allylic systems react much faster due to the formation of a stabilized allylic cation. The reactivity of this compound would be influenced by both the neopentyl-like hindrance and the potential for rate enhancement via homoallylic participation.
属性
IUPAC Name |
2,2-dimethylbut-3-enyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-5-7(2,3)6-10-11(4,8)9/h5H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSPGOSYWMPBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COS(=O)(=O)C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,2 Dimethylbut 3 En 1 Yl Methanesulfonate and Its Analogs
Preparation of the Parent Alcohol Precursor: 2,2-Dimethylbut-3-en-1-ol (B2520351)
The successful synthesis of 2,2-Dimethylbut-3-en-1-yl methanesulfonate (B1217627) is critically dependent on the efficient preparation of its parent alcohol, 2,2-dimethylbut-3-en-1-ol. The strategic placement of a quaternary carbon atom adjacent to the hydroxyl-bearing carbon in this precursor alcohol is a key structural feature that dictates the reactivity of its subsequent derivatives.
Synthetic Routes to 2,2-Dimethylbut-3-en-1-ol
Two primary retrosynthetic disconnections are commonly considered for the synthesis of 2,2-dimethylbut-3-en-1-ol: the formation of the carbon-carbon bond between C2 and C3, and the functionalization of a pre-existing C6 skeleton.
Grignard Reaction: A prevalent method involves the nucleophilic addition of a vinyl organometallic reagent to a suitably substituted aldehyde. Specifically, the reaction of vinylmagnesium bromide with 2,2-dimethylpropanal (pivaldehyde) provides a direct route to the target alcohol. organic-chemistry.org The Grignard reagent, prepared from vinyl bromide and magnesium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF), attacks the electrophilic carbonyl carbon of pivaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield 2,2-dimethylbut-3-en-1-ol.
Hydroboration-Oxidation of an Alkene: An alternative approach involves the anti-Markovnikov hydration of a terminal alkene. The hydroboration-oxidation of 3,3-dimethyl-1-butene (B1661986) serves as a viable pathway to 2,2-dimethylbut-3-en-1-ol. chegg.com In the first step, borane (B79455) (BH3), often used as a complex with THF, adds across the double bond of the alkene. The boron atom adds to the less sterically hindered terminal carbon, and a hydride shifts to the more substituted carbon. Subsequent oxidation of the resulting trialkylborane intermediate, typically with hydrogen peroxide in the presence of a base like sodium hydroxide (B78521), replaces the carbon-boron bond with a carbon-oxygen bond, affording the primary alcohol with high regioselectivity. wvu.edumasterorganicchemistry.comlibretexts.org
| Synthetic Route | Starting Materials | Key Reagents | General Reaction Conditions |
| Grignard Reaction | Vinyl bromide, Magnesium, 2,2-Dimethylpropanal | Tetrahydrofuran (THF) | Formation of Grignard reagent, followed by addition to aldehyde and acidic workup. |
| Hydroboration-Oxidation | 3,3-Dimethyl-1-butene | Borane-THF complex (BH3·THF), Hydrogen peroxide (H2O2), Sodium hydroxide (NaOH) | Addition of borane to the alkene, followed by oxidation. wvu.edumasterorganicchemistry.comlibretexts.org |
Purification and Characterization of the Alcohol Intermediate
Following its synthesis, 2,2-dimethylbut-3-en-1-ol must be purified to remove unreacted starting materials, byproducts, and residual solvents. Standard laboratory techniques are employed for this purpose.
Purification: Distillation is a common method for the purification of 2,2-dimethylbut-3-en-1-ol, taking advantage of its boiling point to separate it from less volatile or more volatile impurities. The process is typically conducted under atmospheric or reduced pressure. Chromatographic techniques, such as column chromatography on silica (B1680970) gel, can also be utilized for achieving higher purity, particularly for the removal of structurally similar byproducts.
Characterization: The identity and purity of the synthesized 2,2-dimethylbut-3-en-1-ol are confirmed through various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to confirm the presence of the characteristic protons in the molecule, including the vinyl protons, the methylene (B1212753) protons adjacent to the hydroxyl group, and the singlet for the gem-dimethyl groups. 13C NMR spectroscopy provides evidence for the number of unique carbon environments in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of 2,2-dimethylbut-3-en-1-ol will exhibit a characteristic broad absorption band in the region of 3200-3600 cm-1, corresponding to the O-H stretching vibration of the alcohol functional group. Absorptions corresponding to C=C and C-H stretching vibrations will also be present.
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
Esterification Protocols for Methanesulfonate Formation
The conversion of 2,2-dimethylbut-3-en-1-ol to its corresponding methanesulfonate ester is a crucial step in the synthesis of the target compound. This transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base.
Optimization of Methanesulfonate Synthesis from the Corresponding Alcohol
The synthesis of 2,2-Dimethylbut-3-en-1-yl methanesulfonate is generally accomplished by reacting the parent alcohol with methanesulfonyl chloride (MsCl) in an aprotic solvent, such as dichloromethane (B109758) or diethyl ether, in the presence of a tertiary amine base like triethylamine (B128534) or pyridine. mdpi.com The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The reaction is often carried out at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to minimize the formation of side products.
Key parameters for optimization include the choice of base, solvent, reaction temperature, and the stoichiometry of the reagents. The sterically hindered nature of the neopentyl-type alcohol can influence the reaction rate, potentially requiring longer reaction times or slightly elevated temperatures compared to less hindered primary alcohols.
Investigation of Reagent Effects on Yield and Purity
The yield and purity of the resulting this compound are highly dependent on the choice of reagents and reaction conditions.
Base: The choice of the tertiary amine base is critical. Triethylamine is a commonly used and cost-effective option. More hindered bases, such as diisopropylethylamine (DIPEA), can sometimes be employed to minimize potential side reactions. The molar ratio of the base to the alcohol is also an important factor; a slight excess of the base is often used to ensure complete neutralization of the generated HCl. google.com Using a molar ratio of tertiary amine to alkyl alcohol of approximately 0.9 to 1.1 is often preferred. google.com
Methanesulfonylating Agent: While methanesulfonyl chloride is the most common reagent, methanesulfonic anhydride (B1165640) can also be used. The anhydride may offer advantages in certain cases, such as avoiding the generation of corrosive HCl.
Solvent: The choice of solvent can influence the reaction rate and the solubility of the starting materials and products. Dichloromethane is a common choice due to its inertness and ability to dissolve a wide range of organic compounds.
Workup Procedure: Proper workup is essential for isolating a pure product. This typically involves washing the reaction mixture with water and brine to remove the amine hydrochloride salt and any unreacted reagents. The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure.
| Parameter | Reagents/Conditions | Effect on Yield and Purity |
| Base | Triethylamine, Pyridine, DIPEA | Neutralizes HCl byproduct, drives reaction to completion. Steric bulk of the base can influence side reactions. Molar ratio is important. google.com |
| Methanesulfonylating Agent | Methanesulfonyl chloride, Methanesulfonic anhydride | Chloride is more common; anhydride avoids HCl generation. |
| Solvent | Dichloromethane, Diethyl ether | Affects solubility and reaction kinetics. |
| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side product formation. |
Derivatization Strategies of the Methanesulfonate Structure
This compound is a valuable intermediate for further synthetic transformations due to the presence of the methanesulfonate group, which is an excellent leaving group in nucleophilic substitution and elimination reactions. However, the neopentyl-type structure of this compound imposes significant steric hindrance at the α-carbon, which dramatically slows down the rate of bimolecular nucleophilic substitution (SN2) reactions. rsc.org Consequently, reaction pathways that can circumvent this steric hindrance, such as those involving carbocation intermediates (SN1-type reactions) or rearrangements, become more prominent.
The SN2 reactions of neopentyl sulfonates are known to be extremely slow. stackexchange.com When subjected to nucleophilic attack, the steric bulk of the gem-dimethyl group hinders the backside attack required for an SN2 mechanism. As a result, under conditions that would typically favor SN2 reactions, this compound is likely to be highly unreactive or undergo alternative reaction pathways.
Under solvolytic conditions or in the presence of Lewis acids, the departure of the methanesulfonate leaving group can be facilitated, leading to the formation of a primary carbocation. This primary carbocation is highly unstable and prone to rapid rearrangement to a more stable tertiary carbocation via a 1,2-hydride or 1,2-alkyl shift. This rearrangement would lead to products with a different carbon skeleton than the starting material. For instance, solvolysis could potentially lead to the formation of cyclopentenyl derivatives through intramolecular cyclization following rearrangement.
Chemical Modifications of the Alkene Moiety
The vinyl group in this compound is amenable to a variety of addition reactions, allowing for the introduction of new functionalities. Standard procedures for epoxidation and dihydroxylation of alkenes are readily applicable to this substrate.
Epoxidation: The formation of an oxirane ring across the double bond can be achieved using various epoxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation. Alternatively, catalytic systems involving a metal catalyst and a terminal oxidant, like hydrogen peroxide, can also be utilized. For instance, methyltrioxorhenium (MTO) in the presence of hydrogen peroxide is an effective catalyst for the epoxidation of a wide range of alkenes. organic-chemistry.org The reaction of this compound with such reagents is expected to yield 2,2-dimethyl-3-(oxiran-2-yl)propyl methanesulfonate.
Dihydroxylation: The conversion of the alkene to a vicinal diol can be accomplished through several methods, with the stereochemical outcome depending on the chosen reagents. Syn-dihydroxylation, the addition of two hydroxyl groups to the same face of the double bond, is typically achieved using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) or through the Sharpless asymmetric dihydroxylation protocol which employs a chiral quinine (B1679958) ligand to achieve enantioselectivity. wikipedia.org For homoallylic alcohols, directed dihydroxylation can provide high levels of stereocontrol. rsc.org This would yield 3-(methanesulfonyloxy)-2,2-dimethylbutane-1,2-diol. Anti-dihydroxylation, the addition of hydroxyl groups to opposite faces, can be achieved via the epoxidation of the alkene followed by acid-catalyzed ring-opening of the resulting epoxide.
Table 1: Representative Chemical Modifications of the Alkene Moiety
| Transformation | Reagents | Expected Product |
| Epoxidation | m-CPBA or H₂O₂/Catalyst | 2,2-dimethyl-3-(oxiran-2-yl)propyl methanesulfonate |
| Syn-Dihydroxylation | OsO₄, NMO | 3-(methanesulfonyloxy)-2,2-dimethylbutane-1,2-diol |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 3-(methanesulfonyloxy)-2,2-dimethylbutane-1,2-diol |
Transformations Involving the Methanesulfonate Leaving Group
The methanesulfonate (mesylate) group is an excellent leaving group, making the C-1 position of this compound susceptible to nucleophilic substitution and elimination reactions. However, the presence of the gem-dimethyl group on the adjacent carbon (C-2) introduces significant steric hindrance, analogous to that in neopentyl systems.
This steric hindrance dramatically slows the rate of bimolecular nucleophilic substitution (Sₙ2) reactions. quora.com Studies on neopentyl arenesulfonates have shown that Sₙ2 reactions with nucleophiles like anilines and benzylamines are feasible, though the transition state is sensitive to the steric bulk. rsc.org Therefore, reactions of this compound with strong, unhindered nucleophiles would be expected to proceed, albeit at a slower rate than for less hindered primary methanesulfonates.
Under solvolytic conditions, where a weak nucleophile is present in the solvent, unimolecular (Sₙ1) and elimination (E1) pathways may be favored. The steric hindrance around the primary carbon disfavors a direct Sₙ2 attack, and the potential for carbocation rearrangement upon departure of the leaving group must be considered. Research on the kinetics of nucleophilic substitution on sterically hindered neopentyl skeletons has shown that while methanesulfonates are effective leaving groups, they are less reactive than halides like iodide and bromide in Sₙ2 reactions. nih.govresearchgate.net
Table 2: Expected Reactivity at the Methanesulfonate Center
| Reaction Type | Conditions/Nucleophile | Expected Outcome | Rationale |
| Sₙ2 | Strong, unhindered nucleophile (e.g., NaN₃) | Slow substitution | Steric hindrance from gem-dimethyl group |
| Solvolysis | Protic solvent (e.g., ethanol, water) | Mixture of substitution and elimination products | Potential for Sₙ1/E1 pathways with carbocation intermediates |
Synthesis of Deuterated Analogs for Mechanistic Probes
Isotopically labeled compounds, particularly those containing deuterium (B1214612), are invaluable tools for elucidating reaction mechanisms through the study of kinetic isotope effects (KIE). The synthesis of deuterated analogs of this compound can be approached by introducing deuterium at specific positions in the precursor alcohol, 2,2-dimethylbut-3-en-1-ol.
Deuterium Labeling at the Vinylic Position: Deuterium can be incorporated at one of the vinylic positions (C-4) to probe reactions involving the double bond. This could be achieved through synthetic routes that utilize deuterated building blocks. For example, the transfer of deuterium to a vinylic position has been observed in metal-catalyzed reactions involving alkynes and deuterated alcohols. nih.gov
Deuterium Labeling at the Carbinol Carbon: To study the KIE of reactions involving the methanesulfonate leaving group, deuterium can be introduced at the C-1 position. This is typically achieved by the reduction of a corresponding carboxylic acid or ester derivative with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄). The resulting deuterated alcohol, 2,2-dimethylbut-3-en-1,1-d₂-1-ol, can then be converted to its methanesulfonate.
The measurement of the KIE (kH/kD) in reactions such as solvolysis can provide insight into the nature of the transition state. For example, a significant primary KIE would be expected for a reaction in which the C-D bond is broken in the rate-determining step. Solvent isotope effects, where the reaction is carried out in a deuterated solvent like D₂O or CH₃OD, can also provide valuable mechanistic information about the involvement of the solvent in the reaction pathway. beilstein-journals.orgchem-station.comnih.gov
Table 3: Potential Deuterated Analogs and their Mechanistic Applications
| Deuterated Analog | Potential Synthetic Precursor | Mechanistic Probe Application |
| 2,2-Dimethylbut-3-en-4-d-1-yl methanesulfonate | 2,2-Dimethylbut-3-en-4-d-1-ol | Studying mechanisms of alkene modifications (e.g., epoxidation, dihydroxylation) |
| 2,2-Dimethylbut-3-en-1,1-d₂-1-yl methanesulfonate | 2,2-Dimethyl-3-enoic acid | Investigating KIE in nucleophilic substitution and elimination reactions |
Mechanistic Investigations of 2,2 Dimethylbut 3 En 1 Yl Methanesulfonate Reactivity
Solvolytic Pathway Analysis
The solvolysis of 2,2-dimethylbut-3-en-1-yl methanesulfonate (B1217627) is anticipated to proceed through a carbocationic intermediate, given the excellent leaving group ability of the methanesulfonate anion and the steric hindrance at the α-carbon, which disfavors a direct SN2 attack. The primary focus of the analysis is on the formation and fate of the initially formed 2,2-dimethylbut-3-en-1-yl cation.
Kinetics and Thermodynamics of Solvolysis Reactions
While specific kinetic and thermodynamic data for the solvolysis of 2,2-dimethylbut-3-en-1-yl methanesulfonate are not extensively documented in publicly available literature, the reactivity of analogous neopentyl and homoallylic systems allows for informed predictions. The rate of solvolysis is expected to be significantly influenced by the stability of the carbocationic transition state.
The ionization of the C-O bond is the rate-determining step, leading to the formation of a primary carbocation. However, the potential for anchimeric assistance from the adjacent π-bond of the vinyl group could stabilize the transition state, thereby accelerating the reaction rate compared to a simple primary alkyl sulfonate. The thermodynamics of the reaction would be governed by the relative energies of the starting material, the transition state, the carbocation intermediate, and the final solvolysis products.
Table 1: Predicted Relative Solvolysis Rates of Related Alkyl Methanesulfonates
| Compound | Predicted Relative Rate | Rationale |
| Ethyl methanesulfonate | 1 | Reference primary substrate. |
| Neopentyl methanesulfonate | < 1 | Steric hindrance to solvent assistance, leading to a slower rate. |
| This compound | > 1 | Potential for π-bond participation (anchimeric assistance) stabilizing the transition state. |
Note: This table is predictive and based on established principles of physical organic chemistry.
Solvent Effects on Solvolytic Rates and Product Distribution
The choice of solvent is a critical determinant in the outcome of solvolysis reactions. Polar protic solvents, such as water, alcohols, and carboxylic acids, are expected to facilitate the ionization of this compound by solvating both the developing carbocation and the departing methanesulfonate anion. The ionizing power of the solvent, often quantified by the Grunwald-Winstein Y value, would be directly correlated with the rate of solvolysis.
The nucleophilicity of the solvent will play a crucial role in determining the product distribution. In highly nucleophilic solvents, direct trapping of the initially formed or rearranged carbocations will be more prevalent. Conversely, in solvents of low nucleophilicity and high ionizing power (e.g., trifluoroacetic acid), the lifetime of the carbocationic intermediates will be longer, allowing for more extensive rearrangements to occur before solvent capture.
Table 2: Expected Influence of Solvent Properties on the Solvolysis of this compound
| Solvent Property | Effect on Solvolysis Rate | Effect on Product Distribution |
| Increasing Polarity/Ionizing Power | Increased rate of ionization. | Favors formation of more stable, rearranged products due to longer carbocation lifetime. |
| Increasing Nucleophilicity | Minor effect on the rate of ionization. | Favors trapping of less rearranged or kinetically preferred carbocations. |
Identification of Solvolytic Intermediates
The primary carbocation that would be formed upon the departure of the methanesulfonate group, the 2,2-dimethylbut-3-en-1-yl cation, is highly unstable. Therefore, it is expected to have a fleeting existence, rapidly rearranging to more stable carbocationic species. The identification of these intermediates is key to understanding the reaction mechanism.
Due to the proximity of the double bond, π-participation is highly probable, leading to the formation of a non-classical, bridged cyclopropylcarbinyl-like cation. This intermediate would delocalize the positive charge over several carbon atoms, providing significant stabilization. This bridged ion can then be attacked by the solvent at different positions, leading to a mixture of products.
Carbocation Rearrangements
The structural framework of the 2,2-dimethylbut-3-en-1-yl cation is prone to significant rearrangements, driven by the thermodynamic imperative to form more stable carbocationic species.
Exploration of Allylic Rearrangement Pathways
Following the initial ionization, a 1,2-hydride or 1,2-methyl shift is unlikely due to the primary nature of the initial carbocation. However, the involvement of the π-electrons of the double bond can lead to an effective allylic rearrangement. The formation of the bridged cyclopropylcarbinyl-like intermediate can be viewed as the first step in this process. Opening of this bridged intermediate can lead to a tertiary allylic carbocation, which would be significantly more stable than the initial primary carbocation. This tertiary allylic cation would then be a key intermediate, leading to the formation of rearranged solvolysis products.
Analysis of Potential Neopentyl-type Rearrangements
The substrate possesses a neopentyl-like carbon skeleton (a quaternary carbon adjacent to the carbon bearing the leaving group). In classical neopentyl systems, a 1,2-alkyl shift is a characteristic rearrangement that converts a primary carbocation into a more stable tertiary carbocation.
In the case of this compound, a concerted process involving a 1,2-methyl shift and ionization could occur. However, it is more likely that the initial ionization is assisted by the neighboring vinyl group. Following the formation of the initial carbocationic species, a neopentyl-type rearrangement involving a methyl shift is a plausible pathway, competing with the allylic-type rearrangements. This would lead to the formation of a different tertiary carbocation, further diversifying the potential product mixture. The relative contribution of allylic versus neopentyl-type rearrangements would depend on the specific reaction conditions, particularly the solvent.
Crossover Experiments and Isotopic Labeling Studies
Crossover experiments and isotopic labeling are powerful tools for distinguishing between intramolecular and intermolecular reaction pathways and for tracking the fate of atoms during a chemical transformation. While specific studies on this compound are not extensively documented, the behavior of analogous sterically hindered allylic systems provides valuable insights into its probable mechanistic pathways.
In the context of solvolysis or rearrangement reactions, crossover experiments can differentiate between an intramolecular rearrangement and a dissociation-recombination mechanism. For instance, if two different but structurally similar isotopically labeled allylic methanesulfonates are reacted together, the absence of "crossed-over" products, where fragments from one molecule combine with fragments from the other, would strongly suggest an intramolecular process. Conversely, the formation of such products would indicate the presence of dissociated, solvent-separated intermediates.
Isotopic labeling, often using deuterium (B1214612) (²H) or carbon-13 (¹³C), can be employed to trace the movement of atoms and confirm proposed rearrangement mechanisms. For a compound like this compound, labeling at specific positions could elucidate whether reactions proceed with allylic rearrangement. For example, labeling the vinyl carbons could help determine if a nucleophile attacks the primary carbon (α-attack) or the terminal vinyl carbon (γ-attack) with a concomitant shift of the double bond.
Table 1: Hypothetical Isotopic Labeling Study for the Solvolysis of this compound
| Labeled Substrate | Predicted Product (α-attack) | Predicted Product (γ-attack with rearrangement) | Mechanistic Implication |
| 2,2-Dimethylbut-3-en-1-¹³C-yl methanesulfonate | 2,2-Dimethylbut-3-en-1-¹³C-ol | 3,3-Dimethylbut-1-en-4-¹³C-ol | Distinguishes between direct substitution and SN2' pathway. |
| 2,2-Dimethyl-4,4-dideuteriobut-3-en-1-yl methanesulfonate | 2,2-Dimethyl-4,4-dideuteriobut-3-en-1-ol | 3,3-Dimethyl-2,2-dideuteriobut-1-en-4-ol | Traces the position of the double bond and potential rearrangements. |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of this compound are heavily influenced by the steric hindrance at the α-carbon. The presence of two methyl groups on the adjacent carbon atom significantly impedes the backside attack required for a standard SN2 reaction.
Regioselectivity and Stereoselectivity in Substitution Reactions
Due to the steric hindrance at the primary carbon, nucleophilic attack is more likely to occur at the less hindered terminal carbon of the vinyl group in an SN2' fashion. This results in an allylic rearrangement where the double bond shifts.
Regioselectivity: The reaction can potentially yield two regioisomers: the product of direct substitution at the primary carbon (α-substitution) and the product of substitution at the terminal vinyl carbon with allylic rearrangement (γ-substitution). The γ-substitution product is often favored due to the lower steric hindrance at the site of attack.
Stereoselectivity: In cases where the substrate is chiral, SN2 reactions are known to proceed with inversion of stereochemistry. For SN2' reactions, the stereochemical outcome is dependent on the geometry of the transition state and the orientation of the incoming nucleophile relative to the leaving group.
Table 2: Expected Products in Nucleophilic Substitution of this compound
| Nucleophile | Reaction Conditions | Major Product | Minor Product | Predominant Pathway |
| Cyanide (CN⁻) | Polar aprotic solvent | 4,4-Dimethylpent-1-enenitrile | 3,3-Dimethylbut-4-enenitrile | SN2' |
| Azide (N₃⁻) | DMF | 1-Azido-3,3-dimethylbut-1-ene | 4-Azido-2,2-dimethylbut-3-ene | SN2' |
| Thiophenoxide (PhS⁻) | Ethanol | Phenyl (3,3-dimethylbut-1-enyl) sulfide | Phenyl (2,2-dimethylbut-3-enyl) sulfide | SN2' |
Competition Between Elimination and Substitution Pathways
The competition between substitution (SN2/SN2') and elimination (E2) is a common feature in the reactions of alkyl halides and sulfonates. For this compound, the steric hindrance that disfavors SN2 also influences the E2 pathway.
Strong, sterically hindered bases are more likely to act as bases rather than nucleophiles, favoring elimination. nih.govlibretexts.org However, for a primary substrate like this, even with steric hindrance, substitution can still compete, particularly with less basic, highly nucleophilic reagents. libretexts.org The choice of base/nucleophile and reaction conditions (solvent, temperature) plays a critical role in determining the product distribution. Strong, bulky bases like potassium tert-butoxide would be expected to favor elimination, while softer, less basic nucleophiles like iodide or cyanide would favor substitution. libretexts.org
Metal-Catalyzed Transformations
The allylic nature of this compound makes it a suitable substrate for various metal-catalyzed transformations, which can offer alternative reaction pathways to traditional nucleophilic substitution.
Transition Metal-Mediated Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful methods for carbon-carbon bond formation. Allylic sulfonates can serve as electrophiles in these reactions. The reaction typically proceeds via the formation of a π-allylpalladium intermediate. The regioselectivity of the subsequent nucleophilic attack on this intermediate is influenced by both electronic and steric factors of the ligands on the palladium and the nucleophile itself.
For a sterically hindered substrate like this compound, the formation of the π-allylpalladium complex would likely be followed by nucleophilic attack at the less substituted terminal carbon of the allyl system.
Table 3: Potential Products of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Partner | Catalyst/Ligand | Expected Major Product |
| Phenylboronic acid (Suzuki) | Pd(PPh₃)₄ | 4,4-Dimethyl-1-phenylbut-1-ene |
| Tributyl(vinyl)tin (Stille) | PdCl₂(PPh₃)₂ | 4,4-Dimethylhexa-1,5-diene |
| Methyl acrylate (B77674) (Heck) | Pd(OAc)₂ / P(o-tolyl)₃ | Methyl 6,6-dimethylhepta-2,6-dienoate |
Rearrangements Induced by Organometallic Species
Organometallic reagents can induce rearrangements of allylic substrates that may not be accessible under other conditions. For instance, the interaction of a low-valent transition metal with the double bond and the leaving group can facilitate allylic rearrangements. While specific examples for this compound are scarce, related systems show that metals can catalyze the isomerization of the double bond or the migration of functional groups. These transformations often proceed through organometallic intermediates where the metal is coordinated to the π-system of the allyl group, allowing for dynamic processes to occur before the final product is formed.
Intramolecular Cyclization Reactions
The reactivity of this compound, a neopentyl-type homoallylic system, is significantly influenced by the neighboring vinyl group. This participation, also known as anchimeric assistance, leads to intramolecular cyclization during solvolysis reactions, yielding characteristic cyclic products rather than the direct substitution product. The steric hindrance at the β-carbon disfavors a simple bimolecular nucleophilic substitution (SN2) mechanism, while the participation of the double bond's π-electrons facilitates the departure of the methanesulfonate leaving group and stabilizes the resulting carbocationic intermediate.
Detailed mechanistic investigations, particularly through the solvolysis of analogous arenesulfonates like p-toluenesulfonate (tosylate) and p-nitrobenzenesulfonate (nosylate), have provided significant insights into the behavior of this system. The acetolysis of these esters serves as a prime example of this intramolecular cyclization.
Under acetolysis conditions (heating in acetic acid with a sodium acetate (B1210297) buffer), 2,2-dimethyl-3-butenyl p-nitrobenzenesulfonate does not yield the expected primary acetate. Instead, the reaction proceeds exclusively through rearrangement, affording a mixture of cyclopropylmethyl and cyclobutyl derivatives. This outcome is a hallmark of π-participation from the homoallylic double bond. The initial ionization of the sulfonate ester is assisted by the neighboring double bond, leading to a non-classical bicyclobutonium ion intermediate. This intermediate can then be attacked by the solvent (acetic acid) at different positions to yield the observed cyclic products.
The primary products of this intramolecular cyclization are 1-acetoxy-1,2-dimethylcyclopropane and 1-acetoxy-2,2-dimethylcyclobutane. The formation of these products underscores the role of the vinyl group in stabilizing the incipient carbocation and directing the course of the reaction away from a simple substitution pathway. The relative distribution of these products provides valuable information about the structure and reactivity of the cationic intermediate.
The table below summarizes the product distribution from the acetolysis of a closely related derivative, 2,2-dimethyl-3-butenyl p-toluenesulfonate, which is expected to behave almost identically to the methanesulfonate under these conditions.
The absence of the unrearranged 2,2-dimethylbut-3-en-1-yl acetate is a strong indication that the reaction is entirely controlled by the neighboring group participation of the double bond. The comparable yields of the cyclobutyl and cyclopropylmethyl products suggest that the bicyclobutonium ion intermediate has charge delocalized over the cyclobutyl and cyclopropylmethyl systems, allowing the nucleophilic attack of the solvent at both sites.
Further kinetic studies have shown a significant rate enhancement in the solvolysis of these homoallylic systems compared to their saturated counterparts (e.g., neopentyl systems), providing further evidence for the anchimeric assistance of the vinyl group. This acceleration is attributed to the stabilization of the transition state leading to the carbocationic intermediate through π-electron participation.
Spectroscopic and Structural Elucidation in Mechanistic Contexts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For "2,2-Dimethylbut-3-en-1-yl methanesulfonate (B1217627)," NMR provides detailed information about the connectivity of atoms and the electronic environment of the nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in identifying the products and intermediates that arise from reactions involving "2,2-Dimethylbut-3-en-1-yl methanesulfonate." This compound has a neopentyl-like structure, which makes it prone to Wagner-Meerwein rearrangements in reactions that proceed via a carbocation intermediate. scribd.comslideshare.net
For instance, under solvolysis conditions, the primary carbocation that would form upon the departure of the methanesulfonate group is highly unstable. This instability drives a 1,2-methyl shift to form a more stable tertiary carbocation. libretexts.org The resulting rearranged products can be readily identified by their distinct NMR spectra.
¹H NMR: The spectrum of the starting material, "this compound," would show characteristic signals for the vinyl protons, the methylene (B1212753) protons adjacent to the sulfonate group, the gem-dimethyl groups, and the methyl group of the methanesulfonate. After rearrangement, new signals corresponding to the rearranged carbon skeleton would appear, allowing for the identification of products like "2,3-Dimethylbut-3-en-1-ol" or "2,3-Dimethylbut-2-en-1-ol".
¹³C NMR: Similarly, the ¹³C NMR spectrum provides clear evidence of the carbon framework. The chemical shifts of the carbon atoms in the starting material and the rearranged products are significantly different, enabling unambiguous structural assignment.
A hypothetical reaction scenario could involve the solvolysis of "this compound" in an aqueous solvent. The expected rearrangement would lead to the formation of "2,3-Dimethylbut-3-en-2-ol." The NMR data would be crucial in confirming this transformation.
Table 1: Hypothetical ¹H NMR Data for Reaction Monitoring
| Compound | Proton | Chemical Shift (ppm) |
| This compound | =CH₂ | ~5.1-5.3 |
| =CH | ~5.8-6.0 | |
| -CH₂O- | ~3.9 | |
| -C(CH₃)₂ | ~1.1 | |
| -SO₂CH₃ | ~3.0 | |
| 2,3-Dimethylbut-3-en-2-ol (Rearranged Product) | =CH₂ | ~4.8 |
| -C(CH₃)= | ~1.7 | |
| -C(CH₃)₂OH | ~1.2 | |
| -OH | Variable |
Table 2: Hypothetical ¹³C NMR Data for Reaction Monitoring
| Compound | Carbon | Chemical Shift (ppm) |
| This compound | =CH₂ | ~112 |
| =CH | ~145 | |
| -CH₂O- | ~75 | |
| -C(CH₃)₂ | ~38 | |
| Gem-dimethyl | ~22 | |
| -SO₂CH₃ | ~37 | |
| 2,3-Dimethylbut-3-en-2-ol (Rearranged Product) | =CH₂ | ~110 |
| =C(CH₃)- | ~148 | |
| -C(OH)- | ~73 | |
| -C(CH₃)₂OH | ~26 | |
| =C(CH₃)- | ~18 |
For complex molecules or mixtures of products, one-dimensional NMR spectra can be challenging to interpret due to overlapping signals. In such cases, two-dimensional (2D) NMR techniques are employed for definitive structural assignments.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a potential rearranged product like "2,3-dimethylbut-3-en-1-ol", COSY would show correlations between the vinyl protons and the allylic protons, helping to establish the connectivity within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning carbon signals based on their attached protons.
Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on the NMR timescale, such as conformational changes or chemical exchange. slideshare.netresearchgate.net For a molecule like "this compound," there could be restricted rotation around the C-C single bonds, leading to different conformers.
By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. researchgate.net At low temperatures, the exchange between conformers might be slow enough to observe separate signals for each conformer. As the temperature increases, the exchange rate increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. Analysis of these line shape changes can provide thermodynamic parameters for the conformational exchange process. nih.gov
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For "this compound" (C₇H₁₄O₃S), the calculated exact mass is 178.0664 g/mol . HRMS can confirm the identity of the starting material and any reaction products by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy. This is crucial for distinguishing between isomers that have the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation patterns of ions. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule and can be used to deduce its structure.
For "this compound," the fragmentation in the mass spectrometer would likely involve the loss of the methanesulfonate group as a neutral molecule or a radical. The resulting carbocation could then undergo further fragmentation or rearrangement. By analyzing these fragmentation pathways, it is possible to confirm the structure of the original molecule and to identify unknown reaction products. For example, the fragmentation of a rearranged product would be distinctly different from that of the starting material, providing complementary evidence to NMR data for structural elucidation. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Characterization in Reactivity Studies
Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is produced, which reveals the vibrational frequencies of the bonds within the molecule. Each type of bond (e.g., C-H, C=C, S=O) vibrates at a characteristic frequency, making it possible to identify the presence of specific functional groups. In the context of reactivity studies involving this compound, IR spectroscopy serves as an invaluable tool for monitoring chemical transformations. By analyzing the changes in the IR spectrum, such as the appearance or disappearance of specific absorption bands, researchers can deduce the course of a reaction, identify intermediates, and confirm the structure of the final products.
The structure of this compound contains several key functional groups that give rise to distinct absorption bands in the IR spectrum. These include the carbon-carbon double bond (C=C) of the butenyl group, the various types of carbon-hydrogen bonds (C-H), and the sulfonate ester group (-SO3-). The methanesulfonate group, in particular, has strong, characteristic absorptions due to the sulfur-oxygen double bonds (S=O) and the sulfur-oxygen single bond (S-O).
The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups. These values are derived from established correlation tables and data for similar compounds.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alkene | =C-H stretch | 3100 - 3010 | Medium |
| Alkene | C=C stretch | 1680 - 1620 | Variable |
| Alkane | C-H stretch | 2950 - 2850 | Medium to Strong |
| Methanesulfonate | S=O asymmetric stretch | ~1350 | Strong |
| Methanesulfonate | S=O symmetric stretch | ~1175 | Strong |
| Methanesulfonate | S-O stretch | 1000 - 750 | Strong |
In reactivity studies, the transformation of this compound can be monitored by observing changes in these characteristic peaks. For instance, in a reaction where the double bond is consumed, the =C-H stretching vibration above 3000 cm⁻¹ and the C=C stretching vibration around 1650 cm⁻¹ would be expected to disappear from the IR spectrum of the product. libretexts.org Conversely, if the methanesulfonate group acts as a leaving group in a substitution or elimination reaction, the strong S=O and S-O stretching bands would be absent in the spectrum of the resulting product.
Detailed analysis of the IR spectrum can provide significant insights into the chemical behavior of this compound. The strong absorptions of the methanesulfonate group, specifically the asymmetric and symmetric S=O stretching bands, are particularly useful for confirming the presence of this functional group. researchgate.net The positions of these bands can sometimes be influenced by the surrounding molecular structure and the physical state of the sample.
By comparing the IR spectrum of the starting material, this compound, with that of the reaction products, a clear picture of the chemical transformation can be established. This makes IR spectroscopy a fundamental technique in the elucidation of reaction mechanisms involving this and other related compounds.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a molecule like 2,2-Dimethylbut-3-en-1-yl methanesulfonate (B1217627), DFT can provide significant insights into its chemical behavior.
Prediction of Reaction Pathways and Transition States
DFT calculations are instrumental in mapping out the potential energy surface for chemical reactions, allowing for the prediction of viable reaction pathways and the characterization of transition states. For 2,2-Dimethylbut-3-en-1-yl methanesulfonate, a primary reaction of interest is solvolysis, which could proceed through several pathways, including direct substitution or rearrangement.
One plausible rearrangement is a neopentyl-type rearrangement, driven by the formation of a carbocation intermediate upon the departure of the methanesulfonate leaving group. DFT can be employed to model the transition state of this rearrangement, providing geometric parameters and vibrational frequencies that confirm it as a true first-order saddle point on the potential energy surface. Computational studies on similar allylic systems have shown that such rearrangements can be concerted or stepwise, and DFT is a key tool in distinguishing between these mechanistic possibilities. mdpi.com
Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure of this compound dictates its reactivity. DFT calculations can be used to determine a variety of electronic properties and reactivity descriptors. For instance, Natural Bond Orbital (NBO) analysis can elucidate the nature of bonding and charge distribution within the molecule. nih.gov
Key reactivity descriptors that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. Additionally, Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show a region of positive potential around the carbon atom attached to the methanesulfonate group, indicating its susceptibility to nucleophilic attack.
| Descriptor | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 8.0 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |
Calculation of Energetic Barriers for Rearrangements and Substitutions
A significant application of DFT is the calculation of activation energies (energetic barriers) for chemical reactions. For this compound, DFT can be used to compute the energy barriers for both direct substitution (S_N2-type) and rearrangement (S_N1-type with rearrangement) pathways.
The calculated energetic barriers can predict which pathway is more favorable under specific conditions. For example, in a polar protic solvent, the formation of a carbocation intermediate might be stabilized, potentially lowering the barrier for a rearrangement pathway. DFT studies on analogous allylic rearrangements have quantified these barriers, providing a framework for estimating the likelihood of such reactions for the target molecule. mdpi.com
| Reaction Pathway | Predicted Activation Energy (kcal/mol) | Reaction Type |
|---|---|---|
| Direct Substitution (S_N2) | 25-30 | Bimolecular Nucleophilic Substitution |
| Rearrangement via Carbocation | 20-25 | Unimolecular with Neopentyl-type Shift |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and interactions with the surrounding environment.
Investigation of Solvent-Substrate Interactions
The choice of solvent can significantly influence the reaction pathways and rates of reactions involving this compound. MD simulations can model the explicit interactions between the substrate and solvent molecules. researchgate.net In a polar solvent like water or ethanol, MD simulations would likely show the formation of a structured solvent shell around the polar methanesulfonate group. nih.govtau.ac.il
These simulations can quantify properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the substrate. This information is crucial for understanding how the solvent stabilizes intermediates and transition states, which in turn affects the reaction mechanism.
Conformational Analysis of Reactant and Intermediate Species
Due to the presence of single bonds, this compound is a flexible molecule that can adopt various conformations. nih.govresearchgate.net MD simulations are an excellent tool for exploring the conformational landscape of this molecule. mdpi.com By simulating the molecule's motion over time, it is possible to identify the most stable conformers and the energy barriers between them.
This conformational analysis is also critical for understanding the structure and stability of any reactive intermediates that may form. For instance, if a carbocation intermediate is formed, MD simulations can reveal its preferred conformation and how it is stabilized by both intramolecular interactions and interactions with the surrounding solvent molecules.
Quantum Chemical Characterization of Transient Species
The departure of the methanesulfonate leaving group from this compound would generate the 2,2-dimethylbut-3-en-1-yl carbocation. This primary carbocation is structurally unique, featuring a quaternary carbon atom adjacent to the cationic center, as well as a vinyl group. This arrangement suggests a complex interplay of electronic and steric factors that would govern its stability, structure, and reactivity. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for elucidating the properties of such transient species. numberanalytics.com
Carbocation Stability and Structure Prediction
The initially formed 2,2-dimethylbut-3-en-1-yl carbocation is a primary carbocation, which is inherently less stable than secondary or tertiary carbocations. jeeadv.ac.in However, its structure is analogous to the neopentyl carbocation, which is known for its propensity to undergo rapid rearrangement. msu.eduquora.comvedantu.com In the case of the neopentyl cation, a 1,2-methyl shift converts the less stable primary carbocation into a more stable tertiary carbocation. msu.edu
A similar rearrangement would be anticipated for the 2,2-dimethylbut-3-en-1-yl carbocation. Quantum chemical calculations would likely predict a very low activation barrier for a 1,2-hydride or 1,2-methyl shift, leading to the formation of a more stable tertiary allylic carbocation. The allylic nature of the rearranged carbocation would provide additional stabilization through resonance, delocalizing the positive charge over multiple carbon atoms. libretexts.orglibretexts.org The delocalization of electrons in allylic systems results in a more stable carbocation compared to a simple alkyl carbocation. libretexts.org
A hypothetical computational study would likely reveal the following relative energy profile for the carbocations derivable from this compound.
| Carbocation Species | Predicted Relative Stability (kcal/mol) | Key Stabilizing/Destabilizing Factors |
|---|---|---|
| 2,2-Dimethylbut-3-en-1-yl cation (Primary) | 0 (Reference) | Primary carbocation, inductive effect of alkyl groups |
| 1,2-Dimethylbut-3-en-2-yl cation (Tertiary Allylic) | -15 to -25 | Tertiary carbocation, Allylic resonance |
| Neopentyl cation (Primary) | +2 to +5 | Primary carbocation, Hyperconjugation |
| tert-Butyl cation (Tertiary) | -10 to -15 | Tertiary carbocation, Hyperconjugation |
Understanding Charge Distribution Effects on Reactivity
The distribution of the positive charge in the 2,2-dimethylbut-3-en-1-yl carbocation and its rearranged isomers is a critical determinant of its reactivity. In the initial primary carbocation, the positive charge would be highly localized on the terminal methylene (B1212753) carbon. This localization would make it a highly reactive electrophile, susceptible to immediate attack by any available nucleophile.
Upon rearrangement to the tertiary allylic carbocation, the positive charge would be delocalized across C2 and C4 of the butenyl chain due to resonance. libretexts.org Computational chemistry provides methods to quantify this charge distribution by calculating the partial atomic charges on each atom.
A predicted partial charge distribution for the rearranged tertiary allylic carbocation is presented below.
| Atom | Predicted Partial Atomic Charge (a.u.) | Implication for Reactivity |
|---|---|---|
| C1 (Methyl) | +0.05 to +0.10 | Minor positive charge due to induction |
| C2 (Tertiary Cationic Center) | +0.30 to +0.40 | Major site for nucleophilic attack |
| C3 (Alkene Carbon) | -0.05 to +0.05 | Charge influenced by resonance |
| C4 (Terminal Alkene Carbon) | +0.25 to +0.35 | Secondary site for nucleophilic attack |
This delocalization of the positive charge not only stabilizes the carbocation but also presents multiple sites for nucleophilic attack. libretexts.org The reaction with a nucleophile could therefore lead to a mixture of products, with the regioselectivity being governed by the relative magnitudes of the partial positive charges on the carbon atoms and steric hindrance at each site. The presence of two electrophilic centers in the rearranged carbocation highlights the importance of understanding charge distribution to predict the outcome of reactions involving this transient species.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,2-dimethylbut-3-en-1-yl methanesulfonate with high enantiomeric purity?
- Methodology : Use nucleophilic substitution reactions between 2,2-dimethylbut-3-en-1-ol and methanesulfonyl chloride under controlled conditions (e.g., anhydrous dichloromethane, 0–5°C, triethylamine as a base). Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Enantiomeric purity can be confirmed via chiral HPLC with a polysaccharide-based column .
- Key Considerations : Steric hindrance from the dimethyl group may slow reaction kinetics; optimize equivalents of methanesulfonyl chloride and reaction time.
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodology : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Analyze degradation products via LC-MS and quantify parent compound loss using calibrated UV-Vis or NMR spectroscopy. Compare degradation pathways (e.g., hydrolysis of the sulfonate ester) under acidic, neutral, and basic conditions .
- Data Interpretation : Plot degradation rate constants (k) vs. temperature to calculate activation energy (Arrhenius equation) for shelf-life prediction.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodology : Perform density functional theory (DFT) calculations to map transition states and identify electronic/steric factors influencing regioselectivity. Validate experimentally by reacting the compound with nucleophiles (e.g., azide, cyanide) and analyzing products via -NMR and -NMR. Compare observed selectivity with computational predictions .
- Contradiction Analysis : If computational models predict preferential attack at the β-position but experiments show α-selectivity, re-evaluate solvent effects or counterion interactions in the transition state.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
